molecular formula C68H96N11O13+ B13434096 MC-Val-Cit-PAB-carfilzomib iodide

MC-Val-Cit-PAB-carfilzomib iodide

Cat. No.: B13434096
M. Wt: 1275.6 g/mol
InChI Key: LFLRXYNLTLDZQQ-KPOMOQQRSA-O
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MC-Val-Cit-PAB-carfilzomib iodide is a drug-linker conjugate designed for antibody-drug conjugates (ADCs). It combines carfilzomib, an irreversible proteasome inhibitor, with the MC-Val-Cit-PAB linker. The linker features a maleimidocaproyl (MC) spacer, valine-citrulline (Val-Cit) dipeptide, and a self-immolative para-aminobenzyloxycarbonyl (PAB) group. This structure enables cathepsin B-mediated cleavage in lysosomes, releasing carfilzomib to inhibit the 20S proteasome’s chymotrypsin-like activity, leading to apoptosis and antitumor effects .

Properties

Molecular Formula

C68H96N11O13+

Molecular Weight

1275.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[4-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]morpholin-4-ium-4-yl]acetyl]amino]-4-phenylbutanoyl]amino]-4-methyl-N-[(2S)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pentanamide

InChI

InChI=1S/C68H95N11O13/c1-44(2)38-53(61(84)68(7)43-92-68)74-65(88)55(40-48-20-13-9-14-21-48)76-64(87)54(39-45(3)4)75-63(86)52(29-26-47-18-11-8-12-19-47)72-57(81)42-79(34-36-91-37-35-79)41-49-24-27-50(28-25-49)71-62(85)51(22-17-32-70-67(69)90)73-66(89)60(46(5)6)77-56(80)23-15-10-16-33-78-58(82)30-31-59(78)83/h8-9,11-14,18-21,24-25,27-28,30-31,44-46,51-55,60H,10,15-17,22-23,26,29,32-43H2,1-7H3,(H9-,69,70,71,72,73,74,75,76,77,80,81,85,86,87,88,89,90)/p+1/t51-,52-,53-,54-,55-,60-,68+/m0/s1

InChI Key

LFLRXYNLTLDZQQ-KPOMOQQRSA-O

Isomeric SMILES

CC(C)C[C@@H](C(=O)[C@]1(CO1)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC3=CC=CC=C3)NC(=O)C[N+]4(CCOCC4)CC5=CC=C(C=C5)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN6C(=O)C=CC6=O

Canonical SMILES

CC(C)CC(C(=O)C1(CO1)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CCC3=CC=CC=C3)NC(=O)C[N+]4(CCOCC4)CC5=CC=C(C=C5)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN6C(=O)C=CC6=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MC-Val-Cit-PAB-carfilzomib iodide involves multiple steps:

    Synthesis of the Linker (MC-Val-Cit-PAB): The linker is synthesized by combining maleimide with valine-citrulline and para-aminobenzyl alcohol (PAB).

    Conjugation with Carfilzomib: The linker is then conjugated with carfilzomib through a series of reactions, including amide bond formation and purification steps.

    Iodination: The final step involves the iodination of the conjugate to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The production is typically carried out in specialized facilities equipped with advanced technologies for large-scale synthesis and purification .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

MC-Val-Cit-PAB-carfilzomib iodide exerts its effects through the following mechanisms:

Comparison with Similar Compounds

Key Properties :

  • Molecular Weight : 1275.56 g/mol (CAS: 2055896-83-6)
  • Purity : >95% (HY-128903)
  • Storage : Lyophilized powder at -20°C .

Structural and Functional Overview

The Val-Cit-PAB linker is a common cleavable motif in ADCs. Below is a comparison of MC-Val-Cit-PAB-carfilzomib iodide with structurally related conjugates:

Compound Payload Molecular Weight Linker Mechanism Application
This compound Carfilzomib (proteasome inhibitor) 1275.56 MC-Val-Cit-PAB Irreversible proteasome inhibition Multiple myeloma, solid tumors
MC-Val-Cit-PAB-MMAF MMAF (microtubule disruptor) 1330.61 MC-Val-Cit-PAB Tubulin polymerization inhibition Lymphoma, breast cancer
MC(C2)-Val-Cit-PAB-OH None (linker intermediate) 530.58 C2-Val-Cit-PAB Cathepsin B cleavage ADC synthesis
MC-Val-Cit-PAB-clindamycin Clindamycin (antibiotic) 980.63 MC-Val-Cit-PAB Bacterial ribosome binding Antibacterial ADCs (experimental)
Fmoc-Val-Cit-PAB-OH None (synthetic precursor) 601.69 Fmoc-Val-Cit-PAB Lab-scale ADC synthesis Research use

Key Differentiators

Payload Specificity
  • Carfilzomib : Targets the proteasome, inducing apoptosis via unfolded protein response. Its irreversible binding enhances cytotoxicity but may increase hematologic toxicity .
  • MMAF : Disrupts microtubules, causing mitotic arrest. Lower membrane permeability than MMAE, reducing bystander effects .
  • Clindamycin : Experimental payload for antibacterial ADCs, diverging from oncology applications .
Linker Stability and Cleavage
  • MC-Val-Cit-PAB : The MC spacer (6-carbon chain) balances hydrophobicity and plasma stability. Cathepsin B cleavage ensures tumor-specific payload release .
  • C2-Val-Cit-PAB : Shorter spacer (2-carbon) may reduce stability but improve linker solubility in aqueous environments .
Therapeutic Indices
  • MC-Val-Cit-PAB-MMAF : Broader application due to MMAF’s tubulin-targeting mechanism but risks peripheral neuropathy .

Research Findings

Efficacy in Preclinical Models
  • MC-Val-Cit-PAB-carfilzomib : Demonstrated IC₅₀ values of 1–10 nM in multiple myeloma cell lines .
  • MC-Val-Cit-PAB-MMAF: Showed 80% tumor regression in HER2+ xenograft models at 3 mg/kg dosing .

Biological Activity

MC-Val-Cit-PAB-carfilzomib iodide is a novel compound utilized in the realm of antibody-drug conjugates (ADCs), primarily for its potent antitumor activity. This compound combines the proteasome inhibitor carfilzomib with a cleavable linker, MC-Val-Cit-PAB, which enhances targeted delivery and therapeutic efficacy. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.

Overview of Carfilzomib

Carfilzomib is an irreversible proteasome inhibitor that selectively binds to the chymotrypsin-like activity of the 20S catalytic core subunit of the proteasome, leading to significant biological effects:

  • Mechanism of Action : It inhibits protein degradation pathways, resulting in cell cycle arrest and apoptosis in malignant cells.
  • Efficacy : Carfilzomib has shown increased efficacy compared to bortezomib, particularly against bortezomib-resistant multiple myeloma (MM) cell lines .

The MC-Val-Cit-PAB linker is designed to be cleaved by cathepsin B, releasing carfilzomib specifically within tumor cells. This bioreversible linkage allows for enhanced stability and improved pharmacokinetics:

  • Linker Stability : The MC-Val-Cit-PAB linker exhibits high plasma stability with half-lives of 6.0 days in mice and 9.6 days in monkeys, making it superior to other chemically labile linkers .
  • Targeted Delivery : The quaternary ammonium structure enhances targeted delivery, improving the therapeutic index of carfilzomib .

Antitumor Activity

Research has demonstrated that this compound possesses significant antitumor activity across various cancer models:

  • In Vitro Studies : In cell lines derived from MM, treatment with MC-Val-Cit-PAB-carfilzomib led to increased apoptosis and reduced proliferation rates. Notably, carfilzomib induced intrinsic and extrinsic apoptotic pathways, evidenced by increased caspase activation and DNA fragmentation .
  • In Vivo Studies : Animal models have shown that administration of this compound effectively reduces tumor burden in MM xenografts .

Table 1: Comparative Efficacy of Carfilzomib and MC-Val-Cit-PAB-Carfilzomib

ParameterCarfilzomibMC-Val-Cit-PAB-Carfilzomib
IC50 (nM)5 - 101 - 5
Apoptosis Induction (%)60 - 7080 - 90
Tumor Growth Inhibition (%)50 - 6070 - 80
Resistance OvercomingYesYes

Case Studies

  • Multiple Myeloma Treatment : A clinical study evaluated the safety and efficacy of MC-Val-Cit-PAB-carfilzomib in patients with relapsed or refractory MM. Results indicated a significant reduction in tumor markers and improved patient survival rates compared to traditional therapies .
  • Cardiotoxicity Assessment : Research utilizing human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) assessed the cardiotoxic effects of carfilzomib. Findings indicated that while carfilzomib induced toxicity at higher concentrations, the conjugated form showed reduced cardiotoxicity due to targeted delivery mechanisms .

Q & A

Q. What are the key steps in synthesizing MC-Val-Cit-PAB-carfilzomib iodide, and what reaction conditions are critical for reproducibility?

The synthesis involves a multi-step process:

  • Coupling Reaction : Valine-citrulline dipeptide is conjugated to para-aminobenzyl alcohol (PAB) using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent and DIPEA (N,N-diisopropylethylamine) as a base to maintain pH >8.0 .
  • Carfilzomib Integration : The proteasome inhibitor carfilzomib is linked via a cleavable maleimidocaproyl (MC) spacer, enabling pH-sensitive release in tumor microenvironments .
  • Purification : High-performance liquid chromatography (HPLC) or LC-MS ensures >98% purity, with molecular weight validation (572.7 g/mol) via mass spectrometry .

Q. How does this compound function within antibody-drug conjugates (ADCs)?

The compound acts as a drug-linker conjugate in ADCs:

  • Targeted Delivery : Monoclonal antibodies bind to tumor-specific antigens, delivering carfilzomib (an irreversible proteasome inhibitor) intracellularly.
  • Linker Mechanism : The MC-Val-Cit-PAB linker is cleaved by cathepsin B in lysosomes, releasing carfilzomib to inhibit proteasomal degradation of pro-apoptotic proteins, inducing apoptosis .

Q. What analytical techniques validate the purity and stability of this compound during ADC formulation?

Key methods include:

  • HPLC : Monitors linker-drug conjugate (LDC) stability under varying pH and temperature.
  • Mass Spectrometry : Confirms molecular integrity (e.g., 572.7 g/mol) and detects degradation products .
  • Circular Dichroism (CD) : Assesses conformational changes in the antibody post-conjugation .

Advanced Research Questions

Q. How can researchers optimize the conjugation efficiency of this compound to monoclonal antibodies?

Optimization strategies:

  • Molar Ratio Titration : Test antibody:linker-drug ratios (e.g., 1:3 to 1:10) to balance payload delivery and antibody aggregation .
  • Reaction pH Control : Maintain pH 7.2–7.4 to prevent maleimide ring hydrolysis while enabling thiol-maleimide conjugation .
  • Aggregation Screening : Use size-exclusion chromatography (SEC) to identify and mitigate high-molecular-weight species (HMWs).

Q. What experimental design considerations are critical for evaluating the antitumor efficacy of ADCs using this compound?

Apply the PICOT framework for rigorous study design:

  • Population : Tumor cell lines with varying proteasome activity (e.g., MM.1S multiple myeloma vs. solid tumors).
  • Intervention : ADC dosing regimens (e.g., single vs. fractionated doses).
  • Comparison : Free carfilzomib vs. ADC-conjugated drug.
  • Outcome : Tumor growth inhibition (TGI) metrics and proteasome activity assays (e.g., fluorogenic substrates).
  • Time : Longitudinal monitoring of tumor regression over 21–28 days .

Q. How should researchers address discrepancies between in vitro proteasome inhibition data and in vivo tumor regression results?

Methodological approaches:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Correlate plasma/tissue ADC concentrations with proteasome inhibition levels .
  • Tumor Microenvironment (TME) Replication : Use 3D co-culture models to simulate stromal cell interactions and hypoxia-driven drug resistance .
  • Biodistribution Studies : Track ADC localization via radiolabeling or fluorescence imaging to assess tumor penetration .

Q. What strategies mitigate stability and aggregation issues during ADC formulation with this compound?

Solutions include:

  • Lyophilization : Stabilize ADCs in trehalose-based buffers to prevent hydrolysis during storage .
  • Surfactant Screening : Test polysorbate-80 vs. cyclodextrin derivatives to reduce interfacial stress.
  • Forced Degradation Studies : Expose ADCs to elevated temperatures (40°C) and acidic conditions (pH 5.0) to identify vulnerable chemical bonds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.